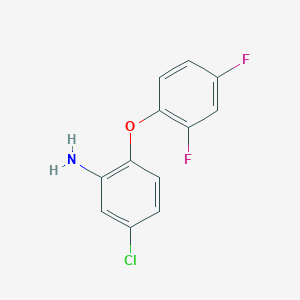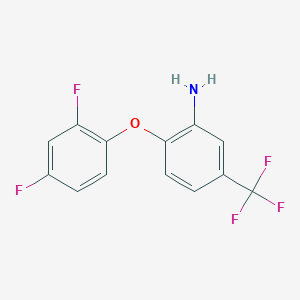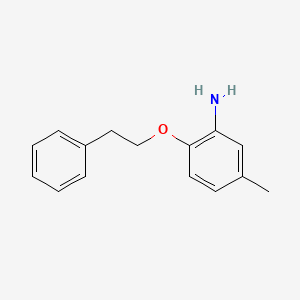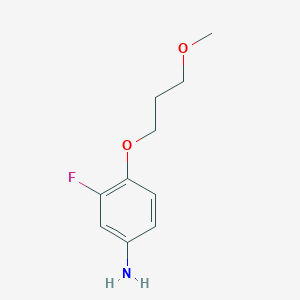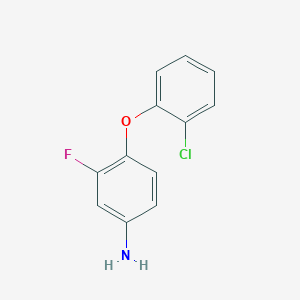
3-Fluoro-4-(2-methoxyphenoxy)phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their potential applications in medicinal chemistry and material science. For instance, the synthesis of fluorine-bearing heterocyclic compounds is described using 2-fluoroacrylic building blocks, which could be related to the synthesis of the target compound due to the presence of fluorine and methoxy groups . Another paper discusses the synthesis of a BACE1 inhibitor, which involves a Friedel-Crafts reaction and a subsequent aminohydantoin formation, indicating the complexity and multi-step nature of synthesizing such fluorinated compounds .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be quite complex, as seen in the synthesis and crystal structure analysis of a compound with a triazole ring and fluorophenoxy groups . The dihedral angles and intermolecular hydrogen bonding play significant roles in stabilizing the structure, which could be relevant when considering the molecular structure of "3-Fluoro-4-(2-methoxyphenoxy)phenylamine".
Chemical Reactions Analysis
The reactivity of fluorinated compounds can vary widely. For example, the synthesis of a fluorinated chromene derivative involves a nucleophilic substitution reaction . This suggests that the target compound might also undergo similar reactions, given the presence of a reactive fluorine atom and the potential for nucleophilic attack on the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can affect the compound's polarity, boiling point, and metabolic stability. The papers do not directly provide data on the physical and chemical properties of "3-Fluoro-4-(2-methoxyphenoxy)phenylamine", but they do discuss properties of related compounds. For instance, the crystal packing and conformational flexibility of a methoxyphenylazo compound are analyzed, which could be extrapolated to understand the solid-state properties of the target compound .
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
Research has demonstrated the utilization of compounds with structures similar to 3-Fluoro-4-(2-methoxyphenoxy)phenylamine in the synthesis of complex molecular structures. For instance, Allcock et al. (1991) explored the synthesis and structure of phosphazene-(ETA 6-arene)chromium tricarbonyl derivatives, highlighting the role of fluoro and phenoxy substituents in the formation of these compounds (Allcock, Dembek, Bennett, Manners, & Parvez, 1991).
2. Fluorinated Heterocyclic Compounds
Shi, Wang, and Schlosser (1996) utilized the fluoroacrylic building blocks, closely related to 3-Fluoro-4-(2-methoxyphenoxy)phenylamine, for the synthesis of various fluorine-bearing heterocyclic compounds. This study emphasizes the versatility of such compounds in the creation of pyrazolones, pyrimidines, and coumarines (Shi, Wang, & Schlosser, 1996).
3. Crystal Structure Analysis
In a 2009 study, Xu Liang synthesized and analyzed the crystal structure of a compound structurally similar to 3-Fluoro-4-(2-methoxyphenoxy)phenylamine. This research contributes to the understanding of the molecular and crystal structure of fluorophenoxy phenyl compounds (Xu Liang, 2009).
4. Luminescence and Transport Properties
Tong et al. (2004) investigated the impact of polar side groups like methoxy, fluoro, and chloro on the luminescence and transport properties of naphthyl phenylamine compounds. This study is significant in understanding how these substituents affect the physical properties of such compounds (Tong, So, Ng, Leung, Yeung, & Lo, 2004).
5. Fluorescent Probes and Metal Recognition
Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, which are structurally related to 3-Fluoro-4-(2-methoxyphenoxy)phenylamine. These compounds demonstrated specific chelation with metal cations and potential applications in cellular metal staining (Hong, Lin, Hsieh, & Chang, 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluoro-4-(2-methoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(15)8-10(11)14/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNXTTBOFQFYLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(2-methoxyphenoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

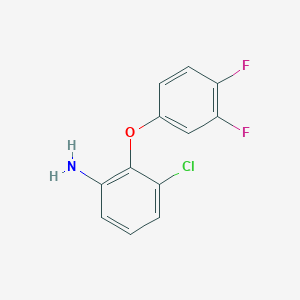
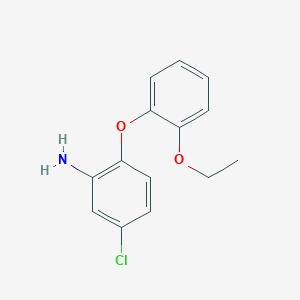
![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

